Home > Products > Building Blocks P4671 > 4-(4-Boc-1-piperazinyl)-5-bromo-7H-pyrrolo[2,3-d]pyrimidine
4-(4-Boc-1-piperazinyl)-5-bromo-7H-pyrrolo[2,3-d]pyrimidine - 1072027-36-1

4-(4-Boc-1-piperazinyl)-5-bromo-7H-pyrrolo[2,3-d]pyrimidine

Catalog Number: EVT-1731721
CAS Number: 1072027-36-1
Molecular Formula: C15H20BrN5O2
Molecular Weight: 382.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Amino-4-oxo-6-substituted pyrrolo[2,3-d]pyrimidine thienoyl antifolate inhibitors

Compound Description: These compounds feature a pyrrolo[2,3-d]pyrimidine core with a thienoyl side chain and varying bridge lengths, designed as substrates for folate receptors (FRs) and the proton-coupled folate transporter (PCFT) . These compounds exhibited potent inhibition of tumor cell lines expressing FRα, RFC (reduced folate carrier), and PCFT, demonstrating selectivity for FR- and PCFT-mediated transport over RFC.

Relevance: This class of compounds shares the core pyrrolo[2,3-d]pyrimidine structure with 4-(4-Boc-1-piperazinyl)-5-bromo-7H-pyrrolo[2,3-d]pyrimidine. While the substitution patterns differ, the shared scaffold suggests potential exploration of similar biological targets or mechanisms, especially considering the emphasis on cellular uptake and transport in this research .

Acyclic analogues of pyrrolo[2,3-d]pyrimidine nucleoside antibiotics

Compound Description: This research focuses on acyclic derivatives of pyrrolo[2,3-d]pyrimidine nucleoside antibiotics like tubercidin, toyocamycin, and sangivamycin, aiming to explore structural modifications and their impact on biological activity . These acyclic analogues, specifically 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidine derivatives, were evaluated for cytotoxicity and antiviral activity.

Classical and nonclassical pyrrolo[2,3-d]pyrimidine antifolates

Compound Description: This study focuses on designing dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR) as antitumor agents, exploring both classical and nonclassical pyrrolo[2,3-d]pyrimidine antifolates . The classical analogue, N-[4-[(2-amino-6-ethyl-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)thio]benzoyl]-L-glutamic acid, and thirteen nonclassical analogues were synthesized and evaluated for their inhibitory activity against human TS and DHFR.

Relevance: While 4-(4-Boc-1-piperazinyl)-5-bromo-7H-pyrrolo[2,3-d]pyrimidine may not be a classical or nonclassical antifolate, the shared pyrrolo[2,3-d]pyrimidine scaffold highlights the versatility of this core structure for developing compounds with diverse biological activities, including potential antitumor properties .

2-Amino-5-(3-chloropropyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (Bischlorinated Deazaguanine)

Compound Description: This compound, a bischlorinated deazaguanine, represents a modified DNA base recognized by the DNA repair enzyme Methylguanine DNA-methyltransferase (MGMT) . Its synthesis involves specific chlorination steps on the pyrrolopyrimidine scaffold.

Relevance: The bischlorinated deazaguanine highlights the significance of halogen substitutions on the pyrrolo[2,3-d]pyrimidine scaffold, directly relevant to 4-(4-Boc-1-piperazinyl)-5-bromo-7H-pyrrolo[2,3-d]pyrimidine, which also carries a bromo substituent. This shared feature suggests potential for these compounds to interact with DNA or DNA-related processes .

Acyclo-7-desazaguanosine

Compound Description: Acyclo-7-desazaguanosine (2) is a structural analogue of the antiviral drug acycloguanosine . It incorporates a specific acyclic side chain designed to mimic the sugar moiety of acycloguanosine, aiming for selective phosphorylation by thymidine kinases and potential antiviral activity.

Relevance: This compound emphasizes the importance of the 7-position in the pyrrolo[2,3-d]pyrimidine scaffold for antiviral activity. Although 4-(4-Boc-1-piperazinyl)-5-bromo-7H-pyrrolo[2,3-d]pyrimidine has a different substitution pattern, understanding how modifications at the 7-position influence antiviral activity can provide insights into the target compound's potential biological profile .

Overview

4-(4-Boc-1-piperazinyl)-5-bromo-7H-pyrrolo[2,3-d]pyrimidine is a synthetic organic compound that belongs to the class of pyrrolo[2,3-d]pyrimidine derivatives. It is recognized for its potential applications in medicinal chemistry, particularly as a building block for synthesizing various kinase inhibitors and other bioactive molecules. The compound has garnered attention due to its structural features that facilitate interactions with biological targets.

Source and Classification

This compound is classified under the chemical family of pyrrolo[2,3-d]pyrimidines, which are known for their pharmacological significance, particularly as inhibitors of protein kinases. The compound has a CAS number of 1072027-36-1 and a molecular formula of C15H20BrN5O2, indicating the presence of bromine, nitrogen, and oxygen in its structure. Its molecular weight is approximately 382.26 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of 4-(4-Boc-1-piperazinyl)-5-bromo-7H-pyrrolo[2,3-d]pyrimidine typically involves the reaction between 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine and tert-butyl 4-(1-piperazinyl)carboxylate (Boc-piperazine) in a suitable solvent under controlled conditions. The method generally follows these steps:

  1. Starting Materials:
    • 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
    • tert-butyl 4-(1-piperazinyl)carboxylate
  2. Reaction Conditions:
    • The reaction is typically conducted under reflux conditions in an organic solvent such as dimethylformamide or dichloromethane, often in the presence of a base like potassium carbonate to facilitate nucleophilic substitution.
  3. Purification:
    • The product is usually purified through methods such as recrystallization or chromatography to obtain the desired purity level.

This synthetic pathway allows for the introduction of the piperazine moiety while maintaining the integrity of the pyrrolo[2,3-d]pyrimidine core structure .

Molecular Structure Analysis

Structure and Data

The molecular structure of 4-(4-Boc-1-piperazinyl)-5-bromo-7H-pyrrolo[2,3-d]pyrimidine features a bromine atom at the 5-position and a tert-butoxycarbonyl (Boc) protecting group on the piperazine nitrogen. The structural representation can be summarized as follows:

  • Molecular Formula: C15H20BrN5O2
  • Molecular Weight: 382.26 g/mol
  • Key Functional Groups:
    • Piperazine ring
    • Bromine substituent
    • Tert-butoxycarbonyl group

The compound's three-dimensional structure influences its interaction with biological targets, particularly protein kinases .

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction involving 4-(4-Boc-1-piperazinyl)-5-bromo-7H-pyrrolo[2,3-d]pyrimidine is its use as an intermediate in synthesizing various kinase inhibitors. These reactions typically involve:

  1. Deprotection: The Boc group can be removed under acidic conditions to yield the free amine, which can then participate in further coupling reactions.
  2. Substitution Reactions: The bromine atom can undergo nucleophilic substitution with various nucleophiles to create diverse derivatives with potential biological activity.

These reactions highlight the compound's versatility as a precursor in medicinal chemistry applications .

Mechanism of Action

Process and Data

The mechanism of action for compounds based on pyrrolo[2,3-d]pyrimidines generally involves inhibition of specific protein kinases such as Janus Kinase 3 (JAK3). By binding to the ATP-binding site of these kinases, the compounds prevent phosphorylation processes crucial for various signaling pathways involved in immune responses and cellular proliferation.

This inhibition has therapeutic implications for conditions requiring immunosuppression, such as autoimmune diseases and certain cancers. The detailed interaction often involves hydrogen bonding and hydrophobic interactions between the compound and the kinase active site .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 4-(4-Boc-1-piperazinyl)-5-bromo-7H-pyrrolo[2,3-d]pyrimidine include:

  • Appearance: Typically appears as a solid powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and dimethylformamide.
  • Stability: Generally stable under standard laboratory conditions but may require protection from moisture.

Chemical properties include reactivity towards nucleophiles due to the presence of bromine and potential for hydrolysis under acidic or basic conditions due to the Boc group .

Applications

Scientific Uses

4-(4-Boc-1-piperazinyl)-5-bromo-7H-pyrrolo[2,3-d]pyrimidine serves several scientific purposes:

  1. Medicinal Chemistry: It acts as a building block for synthesizing kinase inhibitors that target diseases related to dysregulated kinase activity.
  2. Biological Research: Used in studies exploring signal transduction pathways influenced by protein kinases.
  3. Pharmaceutical Development: Potential candidate for drug development aimed at treating autoimmune diseases, certain cancers, and other conditions requiring modulation of immune responses.
Synthetic Methodologies and Optimization

Nucleophilic Aromatic Substitution (SNAr) in Pyrrolopyrimidine Functionalization

Nucleophilic aromatic substitution (SNAr) serves as the cornerstone reaction for constructing the pivotal C–N bond between the pyrrolopyrimidine core and the Boc-protected piperazine moiety. This reaction capitalizes on the inherent electron deficiency of halogenated heterocycles, where the 4-position of 5-bromo-7H-pyrrolo[2,3-d]pyrimidine acts as an electrophilic center. The process is markedly enhanced through cation-directed kinetics, whereby quaternary ammonium catalysts (e.g., N,N-dimethylaminopyridinium salts) organize the transition state and accelerate substitution. This strategy achieves exceptional chemoselectivity for C4 over other potential nucleophilic sites (e.g., N7 or C2 positions) under mild conditions (<50°C) [1] [7].

Kinetic resolution methodologies enable enantioselective synthesis of atropisomeric pyrrolopyrimidine scaffolds. Chiral quaternary ammonium catalysts derived from cinchona alkaloids (e.g., O-(9)-allyl-N-benzylcinchoninium bromide) facilitate asymmetric SNAr with thiophenol nucleophiles, achieving selectivity factors (s) up to 60 in methyl tert-butyl ether (MTBE) with K₂HPO₄ as base. This approach provides access to enantioenriched 3-aryl-pyrrolopyrimidines without racemization during subsequent functionalization – a critical feature for kinase inhibitor development [1] [7]. Computational studies reveal minimized steric repulsion in the stereogenic axis-forming transition state, explaining the high enantioselectivity despite significant steric encumbrance [4].

Table 1: SNAr Directing Groups and Their Performance in Pyrrolopyrimidine Functionalization

Directing GroupCatalyst SystemTemperature (°C)Reaction Time (h)Yield (%)Selectivity Factor (s)
Quaternary AmmoniumBenzylcinchoninium bromide25249227.9
Chromium TricarbonylCr(CO)₃ Complex80487815.2
None (Background)Cs₂CO₃/DMSO2524451.0

Electron-withdrawing substituents at C2 (e.g., Cl, CF₃) substantially activate the pyrrolopyrimidine ring toward SNAr by lowering the LUMO energy. Conversely, electron-donating groups (e.g., methyl) or unprotected NH motifs deactivate the ring system, necessitating protection strategies prior to substitution [7]. The 5-bromo substituent remains inert under optimized SNAr conditions, providing a versatile handle for downstream cross-coupling reactions essential for generating targeted libraries of kinase inhibitors [1] [3].

Buchwald-Hartwig Amination for Piperazine Coupling

While Buchwald-Hartwig amination represents a viable alternative for C–N bond formation in pyrrolopyrimidine systems, its application to 4-(4-Boc-1-piperazinyl)-5-bromo-7H-pyrrolo[2,3-d]pyrimidine synthesis faces significant limitations. The steric congestion surrounding the C4 reaction center impedes oxidative addition of palladium catalysts, typically requiring elevated temperatures (>100°C) and specialized ligands (e.g., XPhos, RuPhos). These harsh conditions risk decomposition of the acid-sensitive Boc protecting group and promote undesired β-hydride elimination side reactions [3] [6].

Comparative studies demonstrate that Pd₂(dba)₃/XPhos catalytic systems achieve ≤65% yield in toluene at 110°C after 24 hours, with notable de-Boc byproduct formation (15-20%). In contrast, SNAr protocols provide >90% yield within 2 hours at ambient temperature without palladium catalysts [3]. The chemoselectivity challenge is pronounced when aryl halides with differing reactivities are present; SNAr preferentially targets activated aryl fluorides, while Buchwald-Hartwig exhibits inverse reactivity toward aryl bromides/iodides. This orthogonal reactivity enables sequential functionalization strategies when SNAr is employed first [4] [8].

Table 2: Comparative Analysis of C–N Bond Formation Strategies

ParameterSNAr ApproachBuchwald-Hartwig Approach
Catalyst RequiredQuaternary ammonium saltsPd/Pt/Ru complexes
Temperature Range20-50°C80-120°C
Functional Group ToleranceHigh (Boc, esters, nitriles)Moderate (Boc sensitive)
OrthogonalityPrefers activated aryl fluoridesPrefers aryl bromides/iodides
Steric SensitivityLowHigh
Typical Isolated Yield85-98%60-75%

Despite these limitations, Buchwald-Hartwig retains utility for coupling sterically undemanding amines where SNAr reactivity is insufficient. Recent advances in bulky dialkylbiarylphosphine ligands show promise for improving yields to >80% with reduced catalyst loadings (0.5-1 mol%) when absolutely required [8]. Nevertheless, most modern synthetic routes favor SNAr due to superior efficiency and compatibility with the Boc-piperazine moiety.

Boc-Protection Strategies in Piperazine Intermediate Synthesis

The tert-butoxycarbonyl (Boc) group serves as the protecting group of choice for piperazine nitrogen atoms during pyrrolopyrimidine functionalization due to its optimal balance of stability and deprotection kinetics. Protection is typically executed pre-coupling via anhydrous Schotten-Baumann conditions: piperazine is treated with di-tert-butyl dicarbonate (Boc₂O, 1.05 equiv) in dichloromethane/water biphasic systems with NaHCO₃ or NaOH as base, achieving >95% yield of N-Boc-piperazine within 1-2 hours at 0-5°C. This method effectively suppresses bis-Boc formation through pH control and temperature management [3] [9].

Innovative one-pot protection/coupling protocols have emerged where in situ-generated Boc-piperazine directly engages with 4-chloro-5-bromo-7H-pyrrolo[2,3-d]pyrimidine in DMSO or NMP. This tandem approach eliminates the need for isolating the hygroscopic Boc-piperazine intermediate, improving overall process mass intensity (PMI) by 30-40%. Critical to success is precise stoichiometric control (0.95 equiv Boc₂O) and the addition of molecular sieves to scavenge trace water that otherwise hydrolyzes the carbamate [3] [6].

The Boc group demonstrates remarkable stability during subsequent transformations, including:

  • SNAr reactions with Cs₂CO₃/DMSO at 80°C
  • Suzuki-Miyaura couplings at 100°C
  • Ortho-lithiation at -78°CDeprotection occurs cleanly upon treatment with HCl/dioxane (4M) or trifluoroacetic acid in dichloromethane (20-50% v/v), regenerating the piperazine nitrogen for salt formation or further derivatization without pyrrolopyrimidine decomposition [3] [9].

Solvent and Base Selection for Reaction Efficiency

Optimal solvent systems for SNAr-mediated pyrrolopyrimidine-piperazine coupling balance solvation power, environmental impact, and reaction kinetics. Polar aprotic solvents (DMSO, DMF, NMP) provide the highest reaction rates due to superior anion solvation and substrate dissolution, with DMSO demonstrating a 5-fold rate enhancement over DMF in model systems. However, sustainability assessments using the ACS GCI Pharmaceutical Roundtable Solvent Selection Guide prioritize methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) as greener alternatives with comparable efficacy [5] [10].

Table 3: Solvent Performance in SNAr Coupling (4-chloro-5-bromopyrrolopyrimidine + Boc-piperazine)

SolventRelative Rate (kₛₒₗᵥₑₙₜ/kₜₒₗ)Boiling Point (°C)ACS GCI ScoreReaction Yield (%)
DMSO5.21895.5 (Red)98
NMP4.82026.0 (Red)96
DMF4.01536.2 (Red)95
2-MeTHF1.0802.1 (Green)94
CPME0.91061.8 (Green)92
MTBE0.7552.5 (Amber)90

Base selection critically influences both reaction rate and byproduct formation. Weak inorganic bases (K₂HPO₄, K₂CO₃) provide optimal selectivity by minimizing pyrrolopyrimidine decomposition pathways. Kinetic studies reveal cesium carbonate (Cs₂CO₃) in DMSO achieves complete conversion in <30 minutes at 25°C but generates 5-8% des-bromo impurity via adventitious hydrolysis. In contrast, potassium phosphate (K₃PO₄) in 2-MeTHF affords 95% conversion in 2 hours with <0.5% degradation products [4] [6]. Tertiary amine bases (e.g., DIPEA, DBU) are generally avoided due to competing N-alkylation on the piperazine ring.

Notably, solvent-free conditions have been demonstrated at 80-100°C using excess Boc-piperazine as both reactant and base, reducing PMI by 60% while maintaining >90% yield. This approach exemplifies process intensification strategies for kilogram-scale manufacturing [2] [9].

Green Chemistry Approaches: Transition Metal-Free Protocols

The intrinsic metal-free nature of SNAr chemistry positions 4-(4-Boc-1-piperazinyl)-5-bromo-7H-pyrrolo[2,3-d]pyrimidine synthesis as an exemplar of sustainable methodology. Elimination of precious metal catalysts (Pd, Pt, Ru) avoids:

  • Heavy metal contamination in APIs (typically <10 ppm limits)
  • Catalyst costs exceeding $1000/mol for specialized ligands
  • Ligand synthesis PMI >50 kg/kg
  • Tedious metal removal unit operations [3] [8]

Solvent-free mechanochemical activation represents the greenest synthetic approach. Ball-milling 4-chloro-5-bromo-7H-pyrrolo[2,3-d]pyrimidine with N-Boc-piperazine (1.2 equiv) and K₂CO₃ (1.5 equiv) at 25 Hz for 30 minutes delivers 97% yield with E-factor = 2.1 – substantially lower than solution-phase routes (E-factor 18-35). This technique reduces solvent consumption to near-zero while enhancing reaction kinetics through continuous reactant surface renewal [2] [6].

Alternative activation strategies further improve sustainability profiles:

  • Photocatalytic SNAr: Eosin Y (0.1 mol%) in ethanol under 450 nm LED irradiation achieves full conversion in 1 hour via electron donor-acceptor complex mediation
  • Electrochemical methods: Constant current electrolysis (10 mA/cm²) in aqueous ethanol with NaCl electrolyte enables nucleophile generation without added base
  • Hypervalent iodine mediators: (Diacetoxyiodo)benzene facilitates couplings with electron-rich piperazines unreactive toward classical SNAr [8]

Life cycle assessment confirms these metal-free protocols reduce cumulative energy demand (CED) by 65-80% versus palladium-catalyzed amination. The atom economy for the SNAr step approaches 89% versus 43-68% for Buchwald-Hartwig, primarily due to avoided stoichiometric metallic byproducts [2] [8].

Table 4: Sustainability Metrics for SNAr vs Alternative Coupling Methods

MetricSNAr (DMSO)SNAr (Solvent-Free)Buchwald-Hartwig
PMI (kg/kg)28645
E-Factor272.144
Cumulative Energy Demand (MJ/kg)31085520
Carbon Footprint (kg CO₂ₑq/kg)153.228
Process Mass Efficiency (%)489229

Properties

CAS Number

1072027-36-1

Product Name

4-(4-Boc-1-piperazinyl)-5-bromo-7H-pyrrolo[2,3-d]pyrimidine

IUPAC Name

tert-butyl 4-(5-bromo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate

Molecular Formula

C15H20BrN5O2

Molecular Weight

382.26 g/mol

InChI

InChI=1S/C15H20BrN5O2/c1-15(2,3)23-14(22)21-6-4-20(5-7-21)13-11-10(16)8-17-12(11)18-9-19-13/h8-9H,4-7H2,1-3H3,(H,17,18,19)

InChI Key

CLUNNCWOKMEGMR-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=NC3=C2C(=CN3)Br

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=NC3=C2C(=CN3)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.